3-(Furan-2-yl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine
Description
This compound features a pyridazine core substituted with a furan-2-yl group at position 3 and a piperazine-linked 5-methylpyrazolo[1,5-a]pyrimidine moiety at position 4. The pyridazine scaffold is notable for its electron-deficient aromatic system, which enhances hydrogen bonding and π-π stacking interactions in biological systems. Structural analogs suggest applications in oncology and receptor targeting (e.g., adenosine A2AR ligands) .
Properties
IUPAC Name |
7-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c1-14-13-19(26-17(21-14)6-7-20-26)25-10-8-24(9-11-25)18-5-4-15(22-23-18)16-3-2-12-27-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVWIYLVPYAURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazolo[1,5-a]pyrimidine intermediates, followed by their coupling with a pyridazine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate solvents, catalysts, and purification methods to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines.
Scientific Research Applications
3-(Furan-2-yl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and related analogs:
Key Findings
Core Heterocycle Influence :
- The pyridazine core in the target compound distinguishes it from pyrazolo[3,4-d]pyrimidine () or triazolopyrimidine derivatives (). Pyridazine’s electron deficiency may enhance binding to polar active sites, whereas pyrazolo[1,5-a]pyrimidines () are associated with kinase or receptor inhibition .
- Isomerization in pyrazolo-triazolopyrimidines () highlights the sensitivity of biological activity to ring arrangement, suggesting the target’s pyrazolo[1,5-a] configuration could offer unique selectivity .
Substituent Effects :
- The furan-2-yl group in the target compound and ’s analogs contrasts with chlorophenyl () or fluorophenyl () substituents. Furan’s oxygen atom may engage in hydrogen bonding, while aromatic halogens enhance lipophilicity and membrane permeability .
- Piperazine linkers (common in all compounds) improve solubility and serve as spacers for receptor interactions .
Biological Activity: Pyrazolo[1,5-a]pyrimidine glycosyl triazoles () exhibit potent anticancer activity (IC50 ~15–30 µM), likely due to sugar-mediated cellular uptake . The target compound’s pyridazine core and lack of glycosylation may redirect its activity toward central nervous system targets (e.g., adenosine receptors) . Compound 53 (), with a pyrazolo[4,3-d]pyrimidine core, demonstrates thermal stability (mp 176–178°C), suggesting the target’s pyridazine may alter melting behavior and crystallinity .
Synthetic Strategies :
- Copper-catalyzed azide-alkyne cycloaddition () and PyBOP/DBU-mediated couplings () are prevalent for introducing triazole or piperazine groups. The target compound’s synthesis may require similar methodologies, though specifics remain undefined in the evidence .
Biological Activity
The compound 3-(Furan-2-yl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure comprising a pyridazine core, a furan ring, and a piperazine moiety substituted with a pyrazolo[1,5-a]pyrimidine derivative. The presence of these functional groups is believed to contribute to its pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. Pyrazole derivatives have been shown to inhibit various cancer-related targets such as BRAF(V600E) and EGFR, leading to reduced cell proliferation in cancer cell lines .
2. Anti-inflammatory Effects
Compounds containing pyrazolo[1,5-a]pyrimidine structures have demonstrated anti-inflammatory activities by modulating the production of inflammatory mediators. This modulation can occur through inhibition of specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains, indicating that this compound may also possess similar activity .
The mechanisms through which this compound exerts its effects are multifaceted:
Enzyme Inhibition:
The compound may interact with specific enzymes or receptors by binding to their active sites, thereby inhibiting their activity. This can lead to a cascade of biochemical events that culminate in therapeutic effects (e.g., reduced inflammation or tumor growth) .
Cell Signaling Modulation:
By influencing cellular signaling pathways, the compound can alter gene expression related to cell survival and proliferation. This is particularly relevant in cancer therapy where the modulation of pathways like MAPK can enhance the efficacy of existing treatments .
Research Findings and Case Studies
A variety of studies have explored the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
